molecular formula C18H21ClN2S B15144410 Methdilazine-d4 (hydrochloride)

Methdilazine-d4 (hydrochloride)

Cat. No.: B15144410
M. Wt: 336.9 g/mol
InChI Key: IEISBKIVLDXSMZ-XZAFBHDOSA-N
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Description

Methdilazine-d4 (hydrochloride) is a deuterated form of methdilazine hydrochloride, a phenothiazine compound with antihistaminic activity. It is primarily used in the treatment of various dermatoses to relieve pruritus. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of methdilazine due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methdilazine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the methdilazine molecule. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of methdilazine-d4 (hydrochloride) typically involves large-scale synthesis using deuterated reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as:

    Reaction Optimization: Adjusting temperature, pressure, and reaction time to maximize deuterium incorporation.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Methdilazine-d4 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Methdilazine-d4 (hydrochloride) can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Oxidized derivatives of methdilazine-d4.

    Reduction: Reduced forms of methdilazine-d4.

    Substitution: Substituted methdilazine-d4 derivatives.

Scientific Research Applications

Methdilazine-d4 (hydrochloride) has several scientific research applications, including:

    Pharmacokinetics and Metabolism Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of methdilazine in biological systems.

    Drug Interaction Studies: It helps in understanding the interactions of methdilazine with other drugs and compounds.

    Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify methdilazine levels in biological samples.

    Biological Research: Investigating the effects of methdilazine on various biological pathways and systems.

Mechanism of Action

Methdilazine-d4 (hydrochloride) exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms such as pruritus, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction. The molecular targets include the histamine H1 receptors on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .

Comparison with Similar Compounds

  • Chlorpromazine
  • Trifluoperazine
  • Thioridazine

Properties

Molecular Formula

C18H21ClN2S

Molecular Weight

336.9 g/mol

IUPAC Name

10-[dideuterio-(5,5-dideuterio-1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride

InChI

InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H/i11D2,13D2;

InChI Key

IEISBKIVLDXSMZ-XZAFBHDOSA-N

Isomeric SMILES

[2H]C1(CC(CN1C)C([2H])([2H])N2C3=CC=CC=C3SC4=CC=CC=C42)[2H].Cl

Canonical SMILES

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl

Origin of Product

United States

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